molecular formula C9H11NO4S B6249561 5-acetyl-2-methoxybenzene-1-sulfonamide CAS No. 85276-46-6

5-acetyl-2-methoxybenzene-1-sulfonamide

Cat. No.: B6249561
CAS No.: 85276-46-6
M. Wt: 229.26 g/mol
InChI Key: PYRWOBVBKMNBDM-UHFFFAOYSA-N
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Description

5-acetyl-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C9H11NO4S. It is characterized by the presence of an acetyl group, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-methoxybenzene-1-sulfonamide typically involves the acetylation of 2-methoxybenzenesulfonamide. One common method includes the reaction of 2-methoxybenzenesulfonamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

5-acetyl-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-acetyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The acetyl and methoxy groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-2-methylbenzene-1-sulfonamide
  • 4-methoxybenzenesulfonamide
  • N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Uniqueness

5-acetyl-2-methoxybenzene-1-sulfonamide is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both acetyl and methoxy groups enhances its reactivity and potential for forming diverse derivatives.

Properties

CAS No.

85276-46-6

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

5-acetyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C9H11NO4S/c1-6(11)7-3-4-8(14-2)9(5-7)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13)

InChI Key

PYRWOBVBKMNBDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N

Purity

95

Origin of Product

United States

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